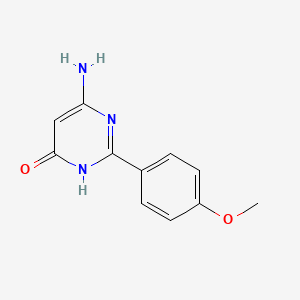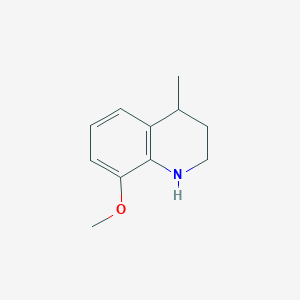
8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline analogs, which include this compound, has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H15NO/c1-8-6-7-12-11-9 (8)4-3-5-10 (11)13-2/h3-5,8,12H,6-7H2,1-2H3 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Dopamine Antagonists and Neuroleptic Activity
The synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including derivatives similar to 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline, has been explored for their potential as dopamine antagonists. These compounds, derived through nucleophilic displacement and electrophilic substitution processes, were evaluated for dopamine receptor antagonism and their potential as antipsychotic agents. However, in vivo evaluations did not substantiate their efficacy as antipsychotic agents when compared with standard neuroleptic drugs (Ellefson, Prodan, Brougham, & Miller, 1980).
Antiparasitic Activities
8-Aminoquinolines, structurally related to this compound, have been identified as significant antiparasitic agents. They have shown efficacy in animal models of malaria and pneumocystis pneumonia. The study of enantiomers of such compounds revealed differential effects on efficacy and toxicity, suggesting the importance of stereochemistry in therapeutic application (Nanayakkara et al., 2008).
PARP Inhibitors for DNA Repair
Quinazolinone inhibitors, including 8-methoxy derivatives, have been synthesized and evaluated for their activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors are designed to enhance the therapeutic efficacy of treatments for drug- and radiation-induced DNA damage, offering a specific route to enhance cancer treatment effectiveness (Griffin et al., 1998).
Organorhodium Complexes
The synthesis of organorhodium(III) complexes utilizing 8-methylquinoline highlights the compound's versatility in forming complexes with metals. These complexes have been characterized by spectroscopic methods, indicating the compound's utility in the development of novel materials and catalysts (Nonoyama, 1974).
Corrosion Inhibitors
Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid. These studies demonstrate the potential of derivatives of this compound in protecting metals against corrosion, opening up applications in material science and engineering (Rbaa et al., 2019).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that tetrahydroquinolines, a class of compounds to which this molecule belongs, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds in the tetrahydroquinoline class have been reported to interact with their targets, leading to changes in cellular processes .
Result of Action
Related tetrahydroquinoline compounds have been reported to exert diverse biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline . These factors can include pH, temperature, presence of other molecules, and more.
特性
IUPAC Name |
8-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-5,8,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLJCWLGKBGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

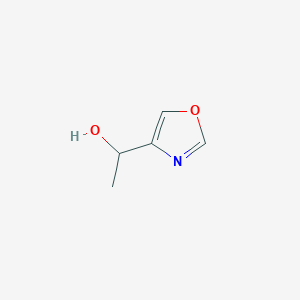
![N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2758083.png)
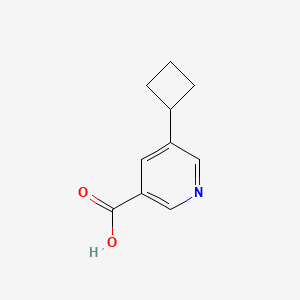
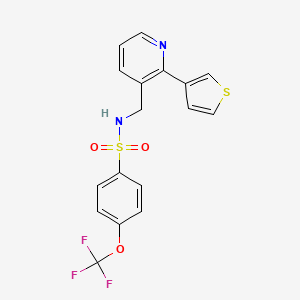
![(E)-4-(Dimethylamino)-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2758086.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2758087.png)
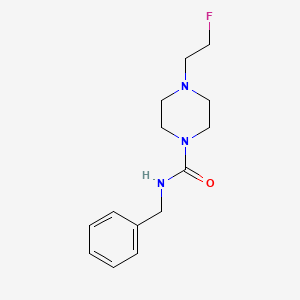
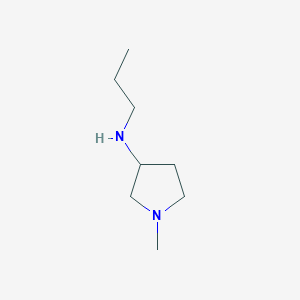
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
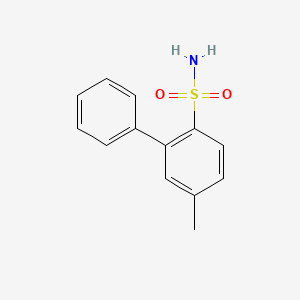
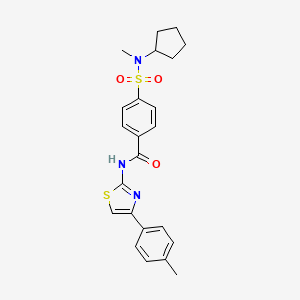
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
